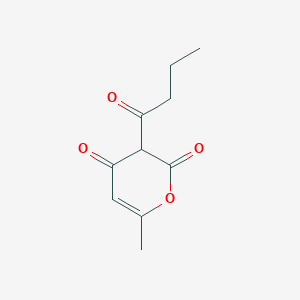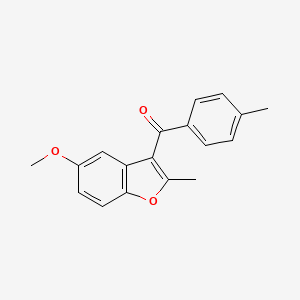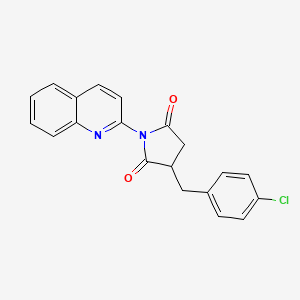![molecular formula C12H17ClN2OS B5217039 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide, also known as CPTC, is a synthetic compound that belongs to the class of thiophene derivatives. It is widely used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been shown to have neuroprotective effects in models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation of using 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying epigenetic regulation and gene expression. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperidine and ethyl chloroformate. The resulting product is then treated with thionyl chloride to form 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide. This method has been optimized to produce high yields of pure 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. 5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
5-chloro-N-(2-piperidin-1-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2OS/c13-11-5-4-10(17-11)12(16)14-6-9-15-7-2-1-3-8-15/h4-5H,1-3,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMAFKJGCTXMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)


![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5-methoxy-2-furamide](/img/structure/B5217022.png)
![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)


![{2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5217055.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)
